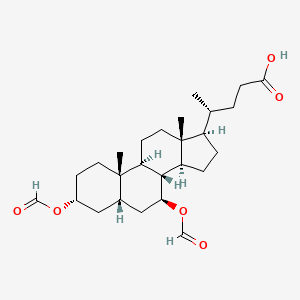
Tranexamic Acid Isopropyl Ester Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tranexamic Acid Isopropyl Ester Hydrochloride is a synthetic compound derived from Tranexamic Acid, which is known for its antifibrinolytic properties. This compound is primarily used in pharmaceutical applications to prevent excessive bleeding by inhibiting the breakdown of fibrin clots.
准备方法
Synthetic Routes and Reaction Conditions
Tranexamic Acid Isopropyl Ester Hydrochloride can be synthesized through the esterification of Tranexamic Acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through crystallization or distillation to obtain the pure ester hydrochloride.
化学反应分析
Types of Reactions
Tranexamic Acid Isopropyl Ester Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to Tranexamic Acid and isopropyl alcohol in the presence of water and an acid or base catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Oxidation and Reduction: While the ester group is relatively stable, the amino group in the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Tranexamic Acid and isopropyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the amino group.
科学研究应用
Tranexamic Acid Isopropyl Ester Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential use in controlling bleeding in biological systems.
Medicine: Investigated for its potential use in treating conditions involving excessive bleeding, such as trauma, surgery, and heavy menstrual bleeding.
Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
Tranexamic Acid Isopropyl Ester Hydrochloride exerts its effects by inhibiting the activation of plasminogen to plasmin, a key enzyme involved in the breakdown of fibrin clots. By binding to the lysine binding sites on plasminogen, the compound prevents plasmin from degrading fibrin, thereby stabilizing clots and reducing bleeding.
相似化合物的比较
Similar Compounds
Tranexamic Acid: The parent compound with similar antifibrinolytic properties.
Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but lower potency.
Ethamsylate: A hemostatic agent used to reduce bleeding but with a different mechanism of action.
Uniqueness
Tranexamic Acid Isopropyl Ester Hydrochloride is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its parent compound, Tranexamic Acid. This ester form can potentially provide improved bioavailability and stability, making it a valuable compound in pharmaceutical applications.
属性
分子式 |
C11H22ClNO2 |
|---|---|
分子量 |
235.75 g/mol |
IUPAC 名称 |
propan-2-yl 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-8(2)14-11(13)10-5-3-9(7-12)4-6-10;/h8-10H,3-7,12H2,1-2H3;1H |
InChI 键 |
CBCAMEHKTUPLMH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1CCC(CC1)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


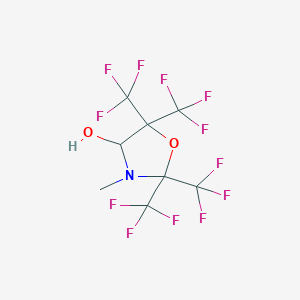
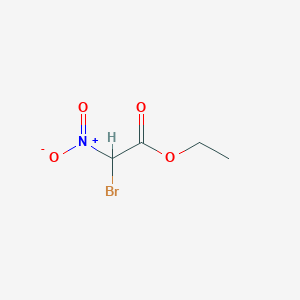
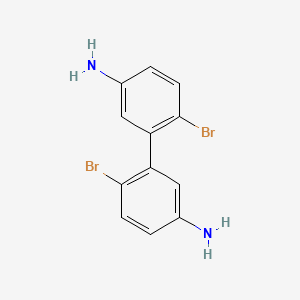


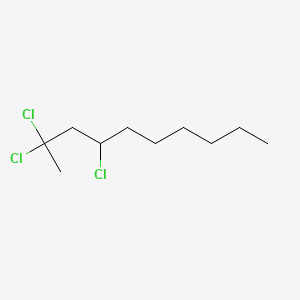
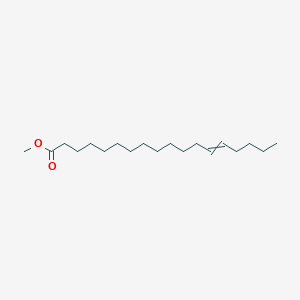
![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)
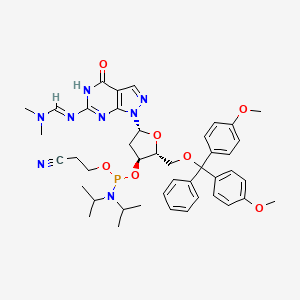
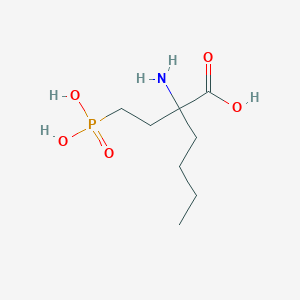
![1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)

